molecular formula C2H6N2O2 B082866 Hydrazinoacetic acid CAS No. 14150-64-2

Hydrazinoacetic acid

Cat. No.: B082866
CAS No.: 14150-64-2
M. Wt: 90.08 g/mol
InChI Key: RRBZUCWNYQUCTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinoacetic acid can be synthesized through multiple methods. One common approach involves the reaction of hydrazine with bromoacetic acid to form 2-aminoacetic acid bromide, which is then treated with a base to yield this compound . Another method involves the direct reaction of formaldehyde and hydrazine under alkaline conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced using the two-step method mentioned above due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Comparison with Similar Compounds

  • Hydrazoic acid
  • Hydrazine
  • 2-hydrazinylpropanoic acid
  • 2-hydrazinylbutanoic acid

Hydrazinoacetic acid stands out due to its specific reactivity and applications in diverse fields, making it a compound of significant interest in both research and industry.

Properties

IUPAC Name

2-hydrazinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-4-1-2(5)6/h4H,1,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBZUCWNYQUCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161745
Record name Hydrazinoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14150-64-2
Record name 2-Hydrazinylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14150-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014150642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazinoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazinoacetic acid
Reactant of Route 2
Reactant of Route 2
Hydrazinoacetic acid
Reactant of Route 3
Hydrazinoacetic acid
Reactant of Route 4
Hydrazinoacetic acid
Reactant of Route 5
Hydrazinoacetic acid
Reactant of Route 6
Hydrazinoacetic acid

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